molecular formula C13H16O B12610999 Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- CAS No. 918827-99-3

Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)-

Cat. No.: B12610999
CAS No.: 918827-99-3
M. Wt: 188.26 g/mol
InChI Key: BJLIKSNNTYQHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- is an organic compound with the molecular formula C13H16O. This compound is characterized by the presence of a benzene ring substituted with a tert-butyl group and a propynyl ether group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a nucleophilic substitution reaction with propargyl alcohol to introduce the propynyl ether group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Hydrogenation reactions can reduce the propynyl group to a propyl group using catalysts like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Propyl-substituted benzene derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- has several applications in scientific research:

Properties

CAS No.

918827-99-3

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-tert-butyl-3-prop-2-ynoxybenzene

InChI

InChI=1S/C13H16O/c1-5-9-14-12-8-6-7-11(10-12)13(2,3)4/h1,6-8,10H,9H2,2-4H3

InChI Key

BJLIKSNNTYQHAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.